2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE
Overview
Description
2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE is a complex organic compound featuring a tetrazole ring, a pyrrolidine ring, and a phenyl ring substituted with a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an azide with a nitrile under acidic conditions.
Introduction of the Methylsulfanyl Group: The phenyl ring is functionalized with a methylsulfanyl group through a nucleophilic substitution reaction.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through the cyclization of a suitable precursor, such as a 1,4-diketone, under basic conditions.
Coupling Reactions: The final compound is obtained by coupling the tetrazole, phenyl, and pyrrolidine moieties using appropriate coupling agents and reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The tetrazole ring can undergo reduction to form an amine derivative under hydrogenation conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro, halo derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in industrial processes, such as catalysis or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The tetrazole ring can mimic the carboxylate group, allowing it to interact with metal ions or hydrogen bond donors/acceptors in the active site of enzymes. The pyrrolidine ring can enhance the compound’s binding affinity and specificity through hydrophobic interactions and steric effects.
Comparison with Similar Compounds
Similar Compounds
2-{2-Methyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrrol-1-yl}ethan-1-ol: This compound shares the methylsulfanyl phenyl and pyrrolidine moieties but lacks the tetrazole ring.
1-Ethynyl-4-(methylsulfanyl)benzene: This compound contains the methylsulfanyl phenyl group but differs significantly in its overall structure.
Pyrrolidine-2,5-dione: This compound features the pyrrolidine ring but lacks the phenyl and tetrazole moieties.
Uniqueness
The uniqueness of 2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE lies in its combination of the tetrazole, phenyl, and pyrrolidine rings, which confer distinct chemical and biological properties. The presence of the tetrazole ring, in particular, enhances its potential for interactions with biological targets and its stability under various conditions.
Properties
IUPAC Name |
2-[5-(4-methylsulfanylphenyl)tetrazol-2-yl]-1-pyrrolidin-1-ylethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5OS/c1-21-12-6-4-11(5-7-12)14-15-17-19(16-14)10-13(20)18-8-2-3-9-18/h4-7H,2-3,8-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBCKJNPCXHHAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.